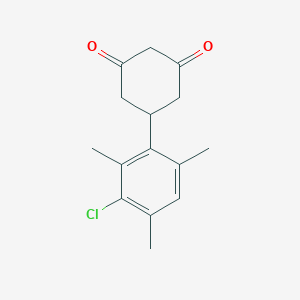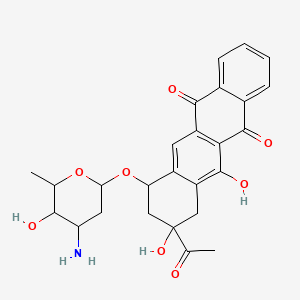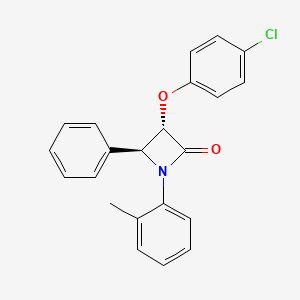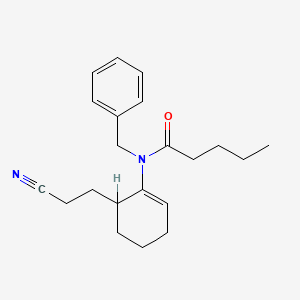![molecular formula C15H27PSn B14405267 tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane CAS No. 84668-49-5](/img/structure/B14405267.png)
tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane is an organophosphorus compound that features a phosphane (phosphine) group bonded to a tert-butyl group, a phenyl group, and a 2-(trimethylstannyl)ethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane typically involves the reaction of a phosphine precursor with a stannylated reagent. One common method is the reaction of tert-butylphenylphosphine with 2-(trimethylstannyl)ethyl chloride under inert conditions. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the sensitive stannyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product. The compound is typically purified by distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Palladium catalysts and organic halides are commonly used in substitution reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various organic compounds with new carbon-carbon bonds.
Reduction: Reduced phosphine derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane depends on the specific reaction it is involved in. In catalytic processes, the phosphane group acts as a ligand, coordinating to metal centers and facilitating various transformations. The stannyl group can undergo transmetallation, transferring the organic group to a metal catalyst, which then participates in further reactions .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl(phenyl)phosphane: Lacks the stannyl group, making it less versatile in cross-coupling reactions.
Phenyl[2-(trimethylstannyl)ethyl]phosphane: Similar structure but without the tert-butyl group, affecting its steric properties and reactivity.
tert-Butyl(phenyl)[2-(trimethylsilyl)ethyl]phosphane: Contains a silyl group instead of a stannyl group, leading to different reactivity and applications.
Uniqueness
tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane is unique due to the presence of both a stannyl group and a phosphane group, which allows it to participate in a wide range of chemical reactions, particularly in organometallic chemistry and catalysis .
Propiedades
Número CAS |
84668-49-5 |
|---|---|
Fórmula molecular |
C15H27PSn |
Peso molecular |
357.06 g/mol |
Nombre IUPAC |
tert-butyl-phenyl-(2-trimethylstannylethyl)phosphane |
InChI |
InChI=1S/C12H18P.3CH3.Sn/c1-5-13(12(2,3)4)11-9-7-6-8-10-11;;;;/h6-10H,1,5H2,2-4H3;3*1H3; |
Clave InChI |
IDXHMCNPWCVKPJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P(CC[Sn](C)(C)C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-[Methylenebis(oxy)]diphenol](/img/structure/B14405190.png)


![1-Ethyl-2-methyl-3-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]-1H-indole](/img/structure/B14405203.png)


![4-(Propan-2-yl)-2-[(propan-2-yl)amino]-2H-1,4-thiazin-3(4H)-one](/img/structure/B14405231.png)






